An In-Depth Technical Guide to Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
An In-Depth Technical Guide to Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a substituted biaryl compound of significant interest to the fields of medicinal chemistry and materials science. Biaryl scaffolds are prevalent in numerous pharmacologically active molecules and functional materials, making a thorough understanding of their synthesis and properties essential for advanced research and development. This document details the physicochemical properties, a robust and logical synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, expected spectroscopic characteristics, and the potential applications of this specific building block. The content is structured to provide both foundational knowledge and practical insights for researchers, chemists, and drug development professionals.
Introduction and Molecular Overview
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7) is a complex organic molecule featuring a biphenyl core.[1][2] This core structure is decorated with substituents that are critically important in modulating its chemical and physical properties. The strategic placement of two fluorine atoms and a methoxy group makes this compound a valuable and versatile intermediate in the synthesis of more complex target molecules.
Fluorine substitution is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve binding affinity to target proteins by forming specific polar interactions, and modulate lipophilicity and pKa.[3] Similarly, the methoxy group can influence solubility and participate in hydrogen bonding as an acceptor. The biaryl structural motif itself provides a rigid, well-defined three-dimensional scaffold, enabling precise orientation of functional groups for interaction with biological targets.[4] This guide will deconstruct the molecule's properties and provide a framework for its practical application in a laboratory setting.
Diagram 1: Chemical Structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Caption: Chemical structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.
Physicochemical and Safety Data
A summary of key identifiers and properties is essential for laboratory use, including sourcing, safety compliance, and computational modeling.
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1365272-32-7 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₂F₂O₃ | [1][2][5] |
| Molecular Weight | 278.26 g/mol | [1][2][5] |
| IUPAC Name | methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate | [1][6] |
| Canonical SMILES | COC(=O)C1=C(F)C=C(C=C1)C2=C(OC)C=C(F)C=C2 | [1][6] |
| LogP (calculated) | 3.75 | [1][6] |
| Purity (Typical) | ≥98% | [1][6] |
| Hydrogen Bond Acceptors | 3 |[1][6] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | [6] |
| Pictogram | GHS07 (Harmful/Irritant) | [6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |
Synthesis and Mechanistic Insights
The construction of the C(sp²)-C(sp²) bond that forms the biaryl core of the title compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and relative stability of its boronic acid or ester reagents.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the central aryl-aryl bond. This leads to two key synthons: a substituted fluorobenzoate fragment and a substituted fluoroanisole fragment. For a Suzuki coupling, one fragment must be an aryl halide (or triflate) and the other must be an arylboronic acid (or ester). A plausible and efficient route involves the coupling of Methyl 4-bromo-2-fluorobenzoate (1) with (5-fluoro-2-methoxyphenyl)boronic acid (2) .
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This protocol outlines a reliable method for the synthesis, predicated on established principles of Suzuki-Miyaura reactions.
Diagram 2: Suzuki-Miyaura Synthesis Workflow
Caption: Step-by-step workflow for the synthesis via Suzuki-Miyaura coupling.
Detailed Protocol:
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Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).
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Solvent Addition & Degassing: Add a solvent mixture, for example, a 4:1:1 ratio of Toluene:Ethanol:Water. The aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Subject the mixture to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of catalyst and ligand is critical; phosphine-based ligands are common for their efficacy in promoting the necessary oxidative addition and reductive elimination steps.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). The washes remove the inorganic base and salts.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is an essential skill for verifying the identity and purity of a synthesized compound.
Table 3: Predicted NMR and MS Data
| Technique | Feature | Predicted Chemical Shift / m/z | Rationale and Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | -OCH₃ (ester) | ~3.9 ppm | Singlet (s), 3H. Typical for methyl esters. |
| -OCH₃ (ether) | ~3.8 ppm | Singlet (s), 3H. Typical for aryl methyl ethers. | |
| Ar-H | 6.8 - 8.0 ppm | Complex multiplets (m), 6H total. The protons will exhibit splitting from adjacent protons (³JHH) and through-space coupling to the fluorine atoms (³JHF, ⁴JHF). The proton ortho to the ester will likely be the most downfield. | |
| ¹³C NMR | C =O (ester) | ~164 ppm | Carbonyl carbon, may show a small coupling to the ortho fluorine (³JCF). |
| Ar-C -F | 155 - 165 ppm | Large doublet splitting (¹JCF ~240-250 Hz) is characteristic of a fluorine-bound aromatic carbon. | |
| Ar-C -O | ~150 ppm | Methoxy-bound aromatic carbon. | |
| Ar-C (unsubstituted) | 110 - 135 ppm | Aromatic carbons, will show smaller C-F couplings depending on their proximity to the fluorine atoms. | |
| -OC H₃ (ester & ether) | 52 - 56 ppm | Aliphatic carbons. | |
| ¹⁹F NMR | Ar-F | -110 to -125 ppm | Two distinct signals, each likely appearing as a multiplet due to H-F and F-F couplings. |
| Mass Spec (EI) | [M]⁺ | 278.07 m/z | Molecular ion peak corresponding to the exact mass of C₁₅H₁₂F₂O₃. |
| [M-31]⁺ | 247 m/z | Fragment corresponding to the loss of the methoxy group (·OCH₃) from the ester. |
| | [M-59]⁺ | 219 m/z | Fragment corresponding to the loss of the entire carbomethoxy group (·COOCH₃). |
Reactivity and Applications in Drug Discovery
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is not typically an end-product but rather a sophisticated molecular scaffold for building more complex, biologically active molecules.
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Scaffold for Lead Generation: The biaryl core provides a rigid framework. The different substitution patterns on the two rings allow for the exploration of chemical space in two distinct vectors, which is a powerful strategy in lead optimization. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce diverse chemical groups.
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Modulation of Pharmacokinetic Properties: The fluorine atoms are critical for drug design.[3] They can block sites of metabolism (e.g., para-hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable electrostatic interactions with protein targets.
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Potential as an Intermediate for Diverse Targets: Biaryl ethers and related structures are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-arthritic, and anti-cancer agents.[4][7][8] This building block is therefore suitable for inclusion in compound libraries aimed at screening for activity against various disease targets. The difluoro-methoxy substitution pattern, in particular, has been explored for its potential in developing potent and selective inhibitors.
Conclusion
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-understood palladium-catalyzed cross-coupling methodologies. The strategic incorporation of fluorine and methoxy substituents provides chemists with valuable tools to fine-tune the steric and electronic properties of target molecules, making this compound a valuable asset in the design and development of novel therapeutics and functional materials.
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